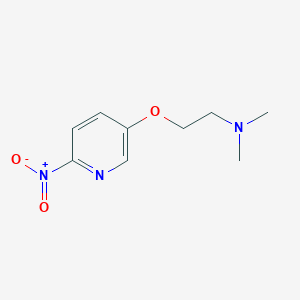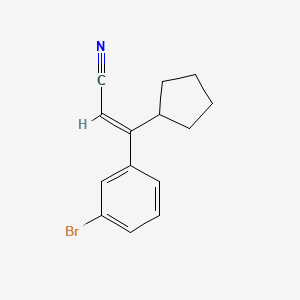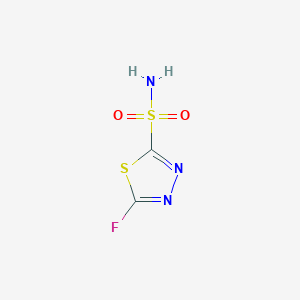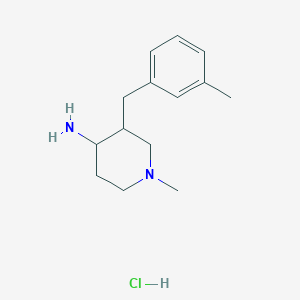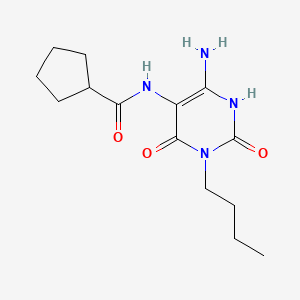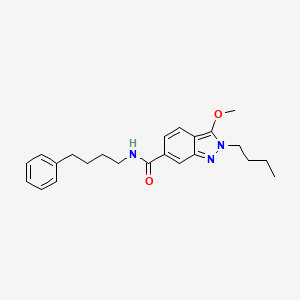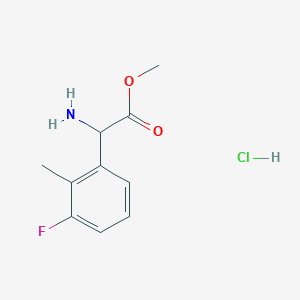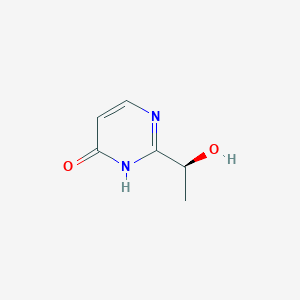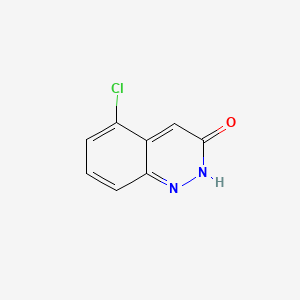![molecular formula C16H11F3OS B13100642 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(3,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and safe handling of reagents to ensure high yield and product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the ketone and thiobenzaldehyde moieties contribute to its reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Uniqueness
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is unique due to the presence of both a trifluorophenyl group and a thiobenzaldehyde moiety, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C16H11F3OS |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-[3-oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-12(8-14(18)16(13)19)15(20)6-5-10-3-1-2-4-11(10)9-21/h1-4,7-9H,5-6H2 |
Clave InChI |
JSFHEAPSHGJLGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



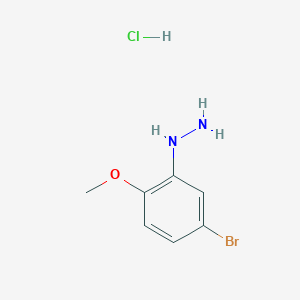

![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
